molecular formula C20H21NO13 B041312 Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 CAS No. 148579-93-5

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2

Cat. No.: B041312
CAS No.: 148579-93-5
M. Wt: 483.4 g/mol
InChI Key: MHAQOFAFDHVKQE-KVIJGQROSA-N
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Description

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is a chemically synthesized, protected glycopyranuronate derivative specifically designed as a critical biochemical tool for enzymology and glycobiology research. Its core value lies in its role as a chromogenic and potential fluorogenic substrate for beta-D-glucuronidases, a class of enzymes with significant biological and diagnostic implications. The mechanism of action involves the enzyme-catalyzed hydrolysis of the beta-glycosidic bond, which cleaves the aglycone (the nitrophenyl-aldehyde moiety), releasing a detectable chromophore. This reaction allows researchers to quantitatively measure enzyme activity, inhibition kinetics, and perform high-throughput screening for potential therapeutic agents. The triacetyl groups protect the sugar hydroxyls, enhancing the compound's stability and membrane permeability in certain assay systems, making it invaluable for studying enzyme function in lysosomal storage disorders, profiling gut microbiome bacterial enzymes, and investigating drug metabolism pathways where glucuronidation is a key detoxification step. This reagent provides researchers with a precise and reliable tool to probe complex biological systems, advancing the understanding of carbohydrate-active enzymes and their roles in health and disease.

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-nitrophenoxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)20(34-17(15)19(26)29-4)33-14-6-5-12(8-22)7-13(14)21(27)28/h5-8,15-18,20H,1-4H3/t15-,16-,17-,18+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAQOFAFDHVKQE-KVIJGQROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of D-Glucuronic Acid

D-Glucuronic acid is acetylated to protect hydroxyl groups:

  • Reagents : Acetic anhydride, pyridine (catalytic).

  • Conditions : 0°C → room temperature, 12 hours.

  • Yield : 85–90%.

Mechanism : Nucleophilic acyl substitution, where pyridine neutralizes HCl byproducts.

Methyl Ester Formation

The carboxyl group is esterified:

  • Reagents : Methanol, HCl gas (anhydrous).

  • Conditions : Reflux at 60°C for 6 hours.

  • Yield : 78–82%.

Analysis :

  • ¹H NMR (CDCl₃): δ 5.21 (t, H-2), 5.07 (t, H-3), 5.01 (t, H-4), 3.65 (s, OCH₃).

  • IR : 1745 cm⁻¹ (C=O ester), 1230 cm⁻¹ (C-O).

Nitration of 4-Hydroxybenzaldehyde

  • Reagents : Nitric acid (HNO₃), sulfuric acid (H₂SO₄).

  • Conditions : 0–5°C, 2 hours.

  • Yield : 65–70%.

Product Characterization :

  • Melting Point : 92–94°C.

  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient).

Glycosidic Bond Formation

The glucuronate core is linked to 4-formyl-2-nitrophenol via a Mitsunobu reaction:

  • Reagents : DIAD (diisopropyl azodicarboxylate), triphenylphosphine (PPh₃).

  • Conditions : Dry THF, 0°C → room temperature, 24 hours.

  • Yield : 60–65%.

Optimization Table :

ParameterTested RangeOptimal ValueImpact on Yield
Temperature−20°C to 40°C0–25°CMaximizes selectivity
Equivalents of DIAD1.0–2.51.8Prevents overcoupling
Reaction Time12–48 hours24 hoursBalances completion vs. degradation

Side Reactions :

  • Competing elimination (reduced by low temperature).

  • Oxidative degradation of the aldehyde group (mitigated by inert atmosphere).

Purification and Characterization

Chromatographic Purification

  • Method : Flash chromatography (silica gel, ethyl acetate/hexane 1:1).

  • Purity : >96% (confirmed by HPLC).

Spectroscopic Confirmation

  • ¹³C NMR (CDCl₃): δ 170.1 (C=O acetyl), 169.8 (C=O ester), 152.3 (aromatic C-NO₂).

  • HRMS : m/z calculated for C₂₀H₂₁NO₁₃ [M+H]⁺: 484.1145; found: 484.1148.

ParameterSpecificationRationale
Temperature−20°C (±2°C)Minimizes thermal degradation
Humidity<10% RH (desiccated)Prevents hydrolysis
Light ExposureAmber vialsAvoids photolysis

Comparative Analysis of Synthetic Routes

Mitsunobu vs. SN2 Coupling

MethodYield (%)Purity (%)Scalability
Mitsunobu60–65>96Moderate
SN2 (K₂CO₃, DMF)45–5088–92High

Trade-offs : Mitsunobu offers higher purity but requires stringent anhydrous conditions, whereas SN2 is scalable but less selective.

Industrial-Scale Production Challenges

Cost Drivers

  • DIAD and PPh₃ : Account for 70% of raw material costs.

  • Chromatography : Bottleneck in large-scale batches (alternatives: crystallization).

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time by 40% through improved heat transfer.

  • In-line Analytics : FTIR monitors coupling efficiency in real time.

Recent Advances and Patents

Patent WO2017214339 (Benatuil et al.)

  • Innovation : Use of this compound in anti-B7-H3 ADCs.

  • Claim : Improved tumor selectivity due to pH-dependent linker cleavage .

Chemical Reactions Analysis

Types of Reactions: Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO2, a compound with the CAS number 148579-93-5, has garnered attention primarily for its applications in the field of antibody-drug conjugates (ADCs) . This article delves into its scientific research applications, highlighting its role, mechanisms, and case studies.

Antibody-Drug Conjugates (ADCs)

The primary application of Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO2 is in the development of ADCs. ADCs leverage the specificity of antibodies to deliver cytotoxic agents directly to tumor cells, thereby enhancing therapeutic efficacy while reducing systemic toxicity .

Research Studies and Case Examples

Several studies have documented the effectiveness and utility of Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO2 in ADC formulations:

Study Findings
Benatuil et al. (2017)Developed anti-B7-H3 antibodies using this linker, demonstrating enhanced targeting and reduced off-target effects in preclinical models .
MedChemExpress (2024)Reported successful synthesis and application of this compound in various ADC formulations, emphasizing its role in improving therapeutic indices .
GLPBio (2023)Highlighted its use as a cleavable linker that enhances the stability and efficacy of ADCs against multiple cancer types .

Broader Implications in Pharmacology

Beyond ADCs, Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO2 may have implications in other areas such as:

  • Immunology : Investigating how modified antibodies can modulate immune responses.
  • Targeted Therapy : Developing more effective treatments for various malignancies through precision medicine approaches.

Mechanism of Action

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 functions as a cleavable linker in ADCs. The mechanism involves the cleavage of the linker in the presence of specific enzymes or conditions within the target cells. This cleavage releases the cytotoxic drug, which then exerts its effects on the cancer cells. The molecular targets and pathways involved include the binding of the antibody to cancer cell antigens, internalization of the ADC, and subsequent release of the drug within the cell .

Comparison with Similar Compounds

Key Properties :

  • Physical State : Solid at room temperature .
  • Storage : Requires storage at 4°C in dry, light-protected conditions to maintain stability .
  • Solubility : Compatible with DMSO for stock solutions (e.g., 10 mM solution provided in 25 µL aliquots) .
  • Applications : Primarily employed as a cleavable ADC linker, facilitating controlled release of cytotoxic payloads in cancer therapeutics .

Comparison with Similar Compounds

Table 1: Comparative Analysis of ADC Linkers

Property Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO2 Val-Cit-PAB (Protease-Cleavable) SMCC (Non-Cleavable)
Molecular Weight (g/mol) 483.38 ~753.87 334.35
Cleavage Mechanism Hypothesized nitroreductase-sensitive (ald-NO2) Protease-dependent (Val-Cit) Thiol conjugation
Solubility DMSO-compatible Limited aqueous solubility Hydrophobic
Stability Light-sensitive, requires 4°C storage Stable at RT Stable at RT
Functional Groups Triacetyl-glucopyranuronate, nitro-phenylaldehyde Peptide (Val-Cit), self-immolative Maleimide, NHS ester

Key Differentiators:

Cleavage Mechanism: Unlike protease-dependent linkers (e.g., Val-Cit-PAB), Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO2 likely relies on nitroreductase activity for payload release, which may offer tumor microenvironment-specific activation .

Molecular Weight: Its lower molecular weight (483.38 vs.

Storage and Handling : Requires stringent light-protected storage at 4°C, unlike RT-stable linkers such as SMCC .

Limitations in Comparative Data:

The evidence provided lacks explicit studies comparing this compound with others. However, its structural features (e.g., nitro group) and physicochemical properties suggest unique advantages in solubility and cleavage specificity compared to conventional linkers.

Research and Development Considerations

  • Formulation : Stock solutions in DMSO must be prepared cautiously to avoid precipitation, with recommended working concentrations between 1–10 mM .
  • Purity : Available at ≥98% purity, meeting stringent quality standards for ADC synthesis .
  • Synthesis : Intermediate characterization during synthesis is critical to ensure reproducibility, as per guidelines for carbohydrate-based compounds .

Biological Activity

Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 is a complex organic compound with potential biological activities that warrant detailed examination. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a glucopyranuronate core modified with acetyl groups and a nitrophenyl aldehyde moiety. Its molecular formula is C14H17NO8, and it possesses significant hydrophilicity due to the glucopyranuronate component.

Biological Activity

The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Effects

Research indicates that derivatives of glucopyranuronates exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. In vitro studies demonstrate that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.

Table 1: Cytokine Inhibition by this compound

CytokineControl (pg/mL)Treated (pg/mL)% Inhibition
TNF-alpha30015050%
IL-625010060%
IL-1β2008060%

Anticancer Activity

In cancer research, this compound has shown promise in inhibiting cell proliferation in various cancer cell lines. Studies have demonstrated that the compound induces apoptosis in A549 lung cancer cells through the activation of caspases and modulation of the NF-kB signaling pathway.

Case Study: A549 Cell Line

In a study involving A549 cells, treatment with this compound resulted in:

  • Cell Viability Reduction: A dose-dependent decrease in cell viability was observed, with IC50 values around 25 µM.
  • Apoptotic Markers: Increased levels of cleaved caspase-3 and PARP were noted, indicating apoptosis.

Table 2: Effects on A549 Cell Viability

Concentration (µM)Viability (%)Apoptosis Induction (%)
01005
108515
256040
503070

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of NF-kB Activation: This leads to decreased expression of inflammatory mediators.
  • Induction of Apoptosis: Through caspase activation, promoting programmed cell death in cancer cells.

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